6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine
CAS No.: 1292401-77-4
Cat. No.: VC3055638
Molecular Formula: C13H12ClN3
Molecular Weight: 245.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1292401-77-4 |
|---|---|
| Molecular Formula | C13H12ClN3 |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) |
| Standard InChI Key | SXSULNPYXRVAQS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is characterized by its specific molecular configuration and physical properties that define its behavior in various chemical environments.
Basic Identification Data
The compound is unambiguously identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS No. | 1292401-77-4 |
| Molecular Formula | C₁₃H₁₂ClN₃ |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) |
| Standard InChIKey | SXSULNPYXRVAQS-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl |
Structural Characteristics
The compound possesses a pyrimidine ring substituted with three functional groups that contribute to its unique chemical behavior:
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A 4-chlorophenyl group at position 6
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A cyclopropyl group at position 2
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An amine group at position 4
This arrangement creates a molecule with distinct electronic distribution and potential for specific interactions with biological targets. The presence of the chlorine atom on the phenyl ring introduces electronegativity and potential halogen bonding capabilities, while the cyclopropyl group contributes to lipophilicity and three-dimensional structural constraints.
| Compound | S₁₀ (1 μM) | Number of Kinase Hits |
|---|---|---|
| IKK16 | 0.10 | 41 |
| 9g | 0.08 | 32 |
| 18n | 0.25 | 100 |
| 18r | 0.22 | 88 |
| 23d | 0.26 | 103 |
| 23e | 0.16 | 64 |
The selectivity metric S₁₀ (1 μM) represents the percentage of kinases in a panel that a compound binds to at a specific threshold .
Agricultural Applications
The compound shows promise in agricultural applications, particularly:
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Fungicidal activity against various phytopathogens
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Potential protection for crops such as tomatoes and potatoes from fungal diseases
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) provides valuable insights into how structural modifications might impact the biological activity of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine.
Importance of Key Structural Elements
Research on related compounds suggests the critical importance of:
Pyrimidine Core
The pyrimidine scaffold serves as an essential pharmacophore for many biological activities, particularly for kinase inhibition. In aminopyrimidine kinase scaffolds, the amino group typically forms crucial hydrogen bonds with backbone carbonyls in the hinge region of kinase targets .
Position-Specific Substitutions
The arrangement of substituents around the pyrimidine ring significantly influences activity:
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Substitutions at position 4 (the amine group in our compound) affect binding to the catalytic lysine in kinase active sites
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The 4-chlorophenyl group at position 6 may contribute to specificity and potency
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The cyclopropyl group at position 2 likely influences lipophilicity and binding orientation
Effect of Substitution Patterns on Biological Activity
Studies of similar compounds indicate that:
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Phenyl ring substituents (such as the chlorine atom) significantly affect binding properties and selectivity
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The position of substituents on the phenyl ring (para position in this case) influences activity profiles
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Replacement of the cyclopropyl group with other moieties can dramatically alter binding affinity
Comparison with Structurally Related Compounds
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine belongs to a family of related compounds with varying structural features and biological activities.
Structural Analogues
Several structural analogues have been identified, including:
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4-Chloro-6-cyclopropylpyrimidin-2-amine (CAS: 21846358)
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6-Chloro-2-cyclopropylpyrimidin-4-amine (CAS: 56773426)
Comparative Analysis
Table 3: Comparison of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | C₁₃H₁₂ClN₃ | 245.71 g/mol | Standard reference compound |
| 4-Chloro-6-cyclopropylpyrimidin-2-amine | C₇H₈ClN₃ | 169.61 g/mol | Lacks phenyl ring at position 6; chlorine at position 4 |
| 6-Chloro-2-cyclopropylpyrimidin-4-amine | C₇H₈ClN₃ | 169.61 g/mol | Lacks phenyl ring; chlorine at position 6 |
| 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | C₁₃H₁₁ClN₂O | 246.69 g/mol | Chlorine at ortho position; hydroxyl instead of amine at position 4 |
This comparative analysis demonstrates how subtle structural variations can lead to compounds with distinct physiochemical properties and potentially different biological activities .
Mechanism of Action
The mechanisms through which 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine exerts its biological effects appear to be diverse and target-dependent.
Proposed Mechanisms in Cancer Cell Inhibition
In cancer cell inhibition, the compound likely functions through:
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Inhibition of critical kinases involved in cell proliferation pathways
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Modulation of the PI3K/Akt signaling pathway, which is essential for cancer cell survival
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Potential interference with cell cycle progression
Anti-inflammatory Activity Mechanism
The anti-inflammatory properties may stem from:
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Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation
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Reduction of pro-inflammatory cytokine production
Fungicidal Mechanism
The compound's agricultural applications as a fungicide likely involve:
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Interference with fungal cell wall synthesis
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Disruption of essential metabolic pathways in fungal pathogens
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Inhibition of spore germination or hyphal growth
Current Research and Future Directions
The study of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine continues to evolve, with several promising research avenues emerging.
Current Research Focus
Current investigations primarily center on:
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Detailed characterization of binding modes with specific kinase targets
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Optimization of derivatives for enhanced selectivity and reduced off-target effects
Future Research Directions
Promising future research directions include:
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